4-(1,3,5-Trimethyl-1h-pyrazol-4-yl)butan-2-one
Description
4-(1,3,5-Trimethyl-1H-pyrazol-4-yl)butan-2-one is a ketone derivative featuring a pyrazole ring substituted with three methyl groups at the 1-, 3-, and 5-positions. The compound’s structure combines the electron-withdrawing ketone group with the sterically hindered pyrazole moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The methyl groups on the pyrazole ring enhance lipophilicity and stability, which can influence bioavailability and binding interactions in medicinal chemistry applications.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
4-(1,3,5-trimethylpyrazol-4-yl)butan-2-one |
InChI |
InChI=1S/C10H16N2O/c1-7(13)5-6-10-8(2)11-12(4)9(10)3/h5-6H2,1-4H3 |
InChI Key |
XUWBGJJNVYYAMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCC(=O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally involves the coupling of a 1,3,5-trimethylpyrazole derivative with a suitable butan-2-one precursor or equivalent functional group transformation approaches involving pyrazole functionalization and carbonyl group introduction.
Pyrazole Functionalization and Coupling
- Starting Material: 1,3,5-Trimethyl-1H-pyrazole
Key Intermediate: Pyrazole sulfonyl chloride derivatives (e.g., 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride) have been used as reactive intermediates for further coupling reactions with amines or carbonyl-containing compounds under mild conditions.
-
- Solvents: Dichloromethane or N,N-dimethylformamide (DMF)
- Base: Triethylamine (Et3N) to neutralize HCl generated during sulfonylation
- Temperature: Room temperature to 25 °C
- Reaction Time: 2 hours to overnight stirring
Example:
In one reported procedure, 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride was reacted with 4-piperidine hydrochloride in dichloromethane with triethylamine to yield a sulfonylated intermediate with 95% yield.
Cyclocondensation and Derivatization
- Cyclocondensation reactions involving hydrazine or hydroxylamine with pyrazole-substituted ketones have been used to form heterocyclic derivatives, indicating the versatility of the ketone functionality in further synthetic elaborations.
Detailed Reaction Data and Yields
Research Findings and Analytical Data
NMR Spectroscopy:
Proton NMR spectra of intermediates show characteristic singlets for methyl groups on pyrazole and multiplets for aliphatic protons of butan-2-one chain, confirming substitution patterns. For example, 1H NMR signals at 2.22-2.30 ppm correspond to methyl groups on pyrazole, while multiplets around 1.6-2.1 ppm correspond to methylene groups.Mass Spectrometry:
Electrospray ionization mass spectrometry (ESI-MS) confirms molecular ions consistent with the expected molecular weights of intermediates and final products, e.g., m/z 272 for sulfonylated intermediates.X-ray Crystallography:
Related pyrazole ketone derivatives have been structurally characterized by X-ray diffraction, showing planar pyrazole rings and confirming molecular conformations relevant to biological activity.
Summary of Preparation Route
- Synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride via sulfonylation of pyrazole with chlorosulfonic acid or related reagents.
- Coupling reaction of sulfonyl chloride intermediate with amines or ketone precursors under mild base and solvent conditions to form pyrazole-substituted ketones.
- Acylation or functional group transformation to introduce the butan-2-one moiety, often via trifluoroacetylation or similar acylation chemistry.
- Purification by silica gel chromatography or recrystallization to obtain pure this compound.
This synthesis approach is supported by multiple research reports and patent literature, ensuring reproducibility and scalability for laboratory or industrial applications. The use of mild reaction conditions and high-yielding steps makes this route efficient for the preparation of this pyrazole-substituted ketone.
Chemical Reactions Analysis
Types of Reactions
4-(1,3,5-Trimethyl-1h-pyrazol-4-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butan-2-one moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-(1,3,5-Trimethyl-1h-pyrazol-4-yl)butan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(1,3,5-Trimethyl-1h-pyrazol-4-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of substituted butan-2-one derivatives. Below is a comparative analysis with structurally related analogs, focusing on physicochemical properties, reactivity, and applications.
Table 1: Comparative Analysis of Substituted Butan-2-one Derivatives
Key Findings:
Structural and Electronic Differences: The pyrazole substituent in this compound introduces significant steric bulk compared to phenyl or toluyl analogs. This reduces nucleophilic attack at the ketone group, making it less reactive in condensation reactions than 4-(p-Tolyl)butan-2-one .
Biological Relevance :
- Pyrazole derivatives are more likely to exhibit bioactivity due to their ability to engage in hydrogen bonding (via the pyrazole N-atoms) and π-π stacking interactions. This contrasts with 4-(p-Tolyl)butan-2-one, which lacks heteroatoms for such interactions .
Regulatory Status :
- Unlike 4-(4-Hydroxyphenyl)butan-2-one (IFRA-regulated for fragrances) and benzylidene acetone (restricted in cosmetics), the target compound lacks formal safety assessments, highlighting a need for toxicological studies.
Biological Activity
4-(1,3,5-Trimethyl-1H-pyrazol-4-yl)butan-2-one is a heterocyclic compound notable for its unique structure, which combines a pyrazole ring with a butan-2-one moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C10H16N2O |
| Molecular Weight | 180.25 g/mol |
| IUPAC Name | 4-(1,3,5-trimethylpyrazol-4-yl)butan-2-one |
| InChI | InChI=1S/C10H16N2O/c1-7(13)5-6-10-8(2)11-12(4)9(10)3/h5-6H2,1-4H3 |
| InChI Key | XUWBGJJNVYYAMH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NN1C)C)CCC(=O)C |
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In a study assessing various pyrazole derivatives, this compound demonstrated effectiveness against a range of bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators. This action could make it a candidate for treating inflammatory diseases .
Cytotoxicity and Cancer Research
A notable area of research involves the cytotoxic effects of this compound on cancer cell lines. Studies have shown that this compound can induce apoptosis in various cancer cells by activating caspases and promoting cell cycle arrest at the G1 phase. For instance, its IC50 values against MCF-7 (breast cancer) and HCT116 (colon cancer) cells were reported to be in the micromolar range, indicating promising anticancer activity .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses and tumor progression.
- Receptor Modulation : It could act as a modulator for certain receptors linked to cell proliferation and apoptosis pathways .
Study on Antimicrobial Activity
In a comparative study of various pyrazole derivatives, this compound was tested against both Gram-positive and Gram-negative bacteria. The results indicated that it had a minimum inhibitory concentration (MIC) lower than many reference antibiotics, highlighting its potential as a new antimicrobial agent .
Anti-cancer Investigations
A series of experiments conducted on MCF-7 cells showed that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and changes in mitochondrial membrane potential. Flow cytometry analysis confirmed that the compound effectively arrested the cell cycle at the G1 phase and induced apoptotic cell death .
Q & A
Advanced Research Question
- Molecular Docking : Use software like Discovery Studio to model binding affinities with enzymes or receptors.
- Molecular Dynamics (MD) Simulations : Predict stability of ligand-target complexes under physiological conditions.
- QSAR Modeling : Correlate structural features (e.g., pyrazole substituents) with activity data to guide derivative design .
What are the key considerations for designing experiments to assess the compound’s stability under varying conditions?
Basic Research Question
- Temperature Control : Continuous cooling (e.g., 4°C) during long-term experiments to slow organic degradation .
- Light Exposure : Use amber vials to prevent photodegradation.
- Solvent Compatibility : Avoid protic solvents if hydrolytic instability is suspected. Validate stability via accelerated aging studies (e.g., 40°C/75% RH).
How can the compound’s structural features be exploited in material science applications?
Advanced Research Question
The pyrazole core and ketone group enable:
- Coordination Polymers : Metal-organic frameworks (MOFs) via pyrazole-metal coordination (e.g., Ag, Cu).
- Catalytic Ligands : Tailor electronic properties by modifying substituents for catalysis (e.g., asymmetric synthesis).
- Polymer Precursors : Incorporate into polyesters or polyamides via ketone reactivity .
What strategies are recommended for synthesizing derivatives to study structure-activity relationships (SAR)?
Advanced Research Question
- Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., nitro, methoxy) at the pyrazole 1,3,5-positions.
- Scaffold Hybridization : Fuse with bioactive moieties (e.g., triazoles, thiazoles) via click chemistry or condensation.
- Regioselective Functionalization : Optimize reaction conditions (e.g., catalyst, solvent) to target specific positions, as seen in dihydropyrazole syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
